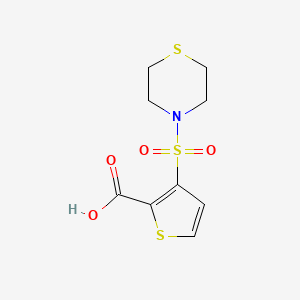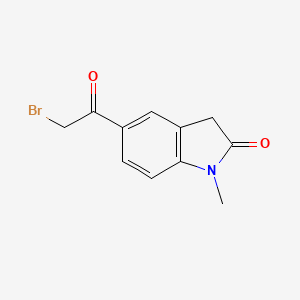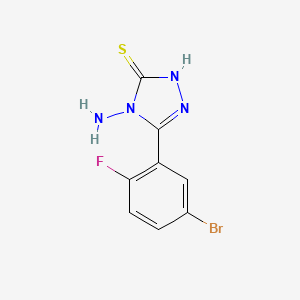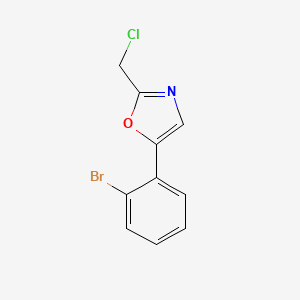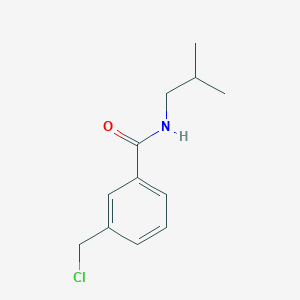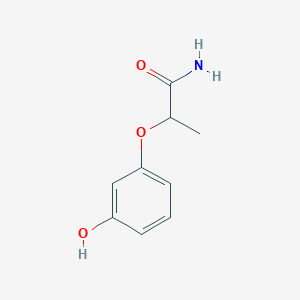
8-Bromo-3-(trifluoromethyl)quinoline
概要
説明
“8-Bromo-3-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . Its molecular weight is 276.053 .
Molecular Structure Analysis
The molecular structure of “8-Bromo-3-(trifluoromethyl)quinoline” consists of a quinoline ring with a bromine atom at the 8th position and a trifluoromethyl group at the 3rd position . The exact mass of the molecule is 274.955750 .
Physical And Chemical Properties Analysis
“8-Bromo-3-(trifluoromethyl)quinoline” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 301.3±37.0 °C at 760 mmHg . The flash point is 136.0±26.5 °C .
科学的研究の応用
Pharmaceutical Applications
Fluorinated quinolines have been used as a basic structure for the development of synthetic antimalarial drugs . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders .
Antibacterial Activity
Fluorinated quinolines exhibit a broad spectrum of antibacterial activity . This makes them valuable in the development of new antibiotics.
Antineoplastic Activity
Some synthetic quinolines have shown antineoplastic activities, making them potential candidates for cancer treatment .
Antiviral Activity
Fluorinated quinolines have also shown antiviral activities , which could be useful in the development of new antiviral drugs.
Enzyme Inhibition
Many synthetic quinolines have been found to inhibit various enzymes . This property can be exploited in the development of drugs that target specific enzymes.
Agricultural Applications
A number of fluorinated quinolines have found application in agriculture , potentially as pesticides or growth regulators.
Material Science
Fluorinated quinolines have been used in the development of liquid crystals . They could also have potential applications in other areas of material science.
Chemical Synthesis
The trifluoromethyl group is a common functional group in organic chemistry . Compounds containing this group, such as “8-Bromo-3-(trifluoromethyl)quinoline”, could be used as building blocks in the synthesis of a wide range of organic compounds .
Safety And Hazards
The safety data sheet for a similar compound, “4-Chloro-8-(trifluoromethyl)quinoline”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to handle “8-Bromo-3-(trifluoromethyl)quinoline” with appropriate personal protective equipment and ensure adequate ventilation .
将来の方向性
Trifluoromethylquinolines, including “8-Bromo-3-(trifluoromethyl)quinoline”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
特性
IUPAC Name |
8-bromo-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBADHOMRVAOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677446 | |
| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-(trifluoromethyl)quinoline | |
CAS RN |
917251-86-6 | |
| Record name | 8-Bromo-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

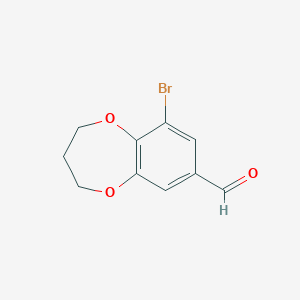
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)



